1-(3-Bromo-5-chloropyridin-2-YL)ethanone
Overview
Description
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is a chemical compound with the CAS Number: 1256823-11-6 . It has a molecular weight of 234.48 .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is 1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 . The InChI key is KMNWYNVTWPFJNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of “1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is solid .Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Agronomy and Pesticide Chemistry .
Application Summary
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is used as an intermediate in the synthesis of N-Pyridylpyrazole Thiazole Derivatives , which have shown promising results as insecticides . These derivatives have been tested against various Lepidoptera pests, including Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda .
Methods of Application
The compound is used as a starting material in the Intermediate Derivatization Method (IDM) for synthesizing the target compounds . The synthetic routes involve treating the starting material with ammonia in the presence of EDCI and HOBt to prepare primary amide intermediate .
Results or Outcomes
Bioassays indicated that some of these target compounds exhibited good insecticidal activities. For instance, compound 7g showed excellent insecticidal activities against P. xylostella, S. exigua, and S. frugiperda with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively .
Production of Anthranilamide Insecticides
Specific Scientific Field
This compound is used in the field of Industrial Chemistry and Pesticide Production .
Application Summary
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is used as an intermediate in the production of anthranilamide insecticides .
Methods of Application
The compound is used in a method for producing an intermediate for the production of a high-purity anthranilamide-based pesticide with high yield and high efficiency .
Results or Outcomes
Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Specific Scientific Field
This compound is used in the field of Organic Chemistry .
Application Summary
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is used in the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate . This compound is useful for the preparation of certain anthranilamide compounds that are of interest as insecticides, such as chlorantraniliprole and cyantraniliprole .
Methods of Application
The compound is produced from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through an oxidation reaction in an acetonitrile system in the presence of potassium persulfate using sulfuric acid as a catalyst .
Results or Outcomes
Synthesis of Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry .
Application Summary
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is used in the synthesis of a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides .
Methods of Application
The compound is synthesized by the reaction of pyrazole carbonyl chloride .
Results or Outcomes
The novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides synthesized using this method could potentially have various biological activities .
Synthesis of Amino-2-chloropyridine
Specific Scientific Field
This compound is used in the field of Organic Chemistry .
Application Summary
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” may be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination .
Methods of Application
The compound is used in a method that involves a palladium-catalyzed amination reaction .
Results or Outcomes
The method allows for the production of Amino-2-chloropyridine .
Synthesis of 5-Bromo-2-fluoropyridine
Specific Scientific Field
This compound is used in the field of Organic Chemistry .
Application Summary
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” may be used in the preparation of 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .
Methods of Application
The compound is used in a method that involves a halogen-exchange reaction using anhydrous potassium fluoride .
Results or Outcomes
The method allows for the production of 5-Bromo-2-fluoropyridine .
Safety And Hazards
properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWYNVTWPFJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857413 | |
Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chloropyridin-2-YL)ethanone | |
CAS RN |
1256823-11-6 | |
Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.